molecular formula C8H15NO2S B13620962 3-(1-Aminocyclobutyl)tetrahydrothiophene 1,1-dioxide

3-(1-Aminocyclobutyl)tetrahydrothiophene 1,1-dioxide

Cat. No.: B13620962
M. Wt: 189.28 g/mol
InChI Key: YNQGYNBSQWWLOW-UHFFFAOYSA-N
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Description

3-(1-Aminocyclobutyl)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C8H15NO2S and a molecular weight of 189.28 g/mol This compound is characterized by the presence of a tetrahydrothiophene ring substituted with an aminocyclobutyl group and a sulfone group at the 1,1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(1-Aminocyclobutyl)tetrahydrothiophene 1,1-dioxide can be synthesized through several methods. One common approach involves the oxidation of thiophenes to form thiophene 1,1-dioxides . The synthesis typically starts with the preparation of tetrahydrothiophene, which is then oxidized using oxidizing agents such as hydrogen peroxide or peracids to yield the 1,1-dioxide derivative. The aminocyclobutyl group can be introduced through nucleophilic substitution reactions involving suitable aminating agents.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including continuous flow processes and large-scale oxidation reactions. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminocyclobutyl)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the sulfone group to sulfide or other lower oxidation state forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminocyclobutyl position.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydrothiophene derivatives, sulfoxides, and sulfides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(1-Aminocyclobutyl)tetrahydrothiophene 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates

Mechanism of Action

The mechanism of action of 3-(1-Aminocyclobutyl)tetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfone group can participate in various biochemical reactions, including enzyme inhibition and modulation of signaling pathways. The aminocyclobutyl group may enhance the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Aminocyclobutyl)tetrahydrothiophene 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H15NO2S

Molecular Weight

189.28 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)cyclobutan-1-amine

InChI

InChI=1S/C8H15NO2S/c9-8(3-1-4-8)7-2-5-12(10,11)6-7/h7H,1-6,9H2

InChI Key

YNQGYNBSQWWLOW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2CCS(=O)(=O)C2)N

Origin of Product

United States

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